5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H15ClN4O and its molecular weight is 350.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds related to 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit A1 adenosine receptor affinity. The synthesis of analogues and their affinity towards A1 and A2 adenosine receptors have been explored, with certain substitutions enhancing receptor activity. This demonstrates their potential utility in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).
Anticancer and Anti-inflammatory Agents
Novel derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promise as potential therapeutic agents against various cancer cell lines and inflammation, indicating the structural framework's versatility in drug development (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Specific modifications to the pyrazolo[3,4-d]pyrimidine core structure have led to compounds with significant activity against various microbial strains, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in the design of multi-targeted kinase inhibitors, exhibiting strong anticancer activities against several cancer cell lines. Molecular docking studies of these compounds have provided insights into their mechanisms of action, specifically their interactions with target kinases involved in cancer cell proliferation and survival (Elzahabi et al., 2018).
Mechanism of Action
Target of Action
The compound, 5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . They are known to mimic hinge region binding interactions in kinase active sites .
Mode of Action
This compound interacts with its targets, the kinase active sites, by mimicking the adenine ring of ATP . This allows the compound to inhibit the kinase, thereby preventing the phosphorylation process that is crucial for the activation of many cellular pathways .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple oncogenic pathways . The exact pathways affected can vary depending on the specific kinases targeted. Common pathways often influenced by kinase inhibitors include the pi3k/akt/mtor pathway, the mapk/erk pathway, and the jak/stat pathway .
Result of Action
The result of the compound’s action is the inhibition of kinase activity, which can lead to the suppression of various oncogenic pathways . This can result in decreased cell proliferation, increased programmed cell death (apoptosis), and reduced invasion and metastasis .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-2-8-16(9-3-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-4-6-15(20)7-5-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPFHNGIMIXLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.